molecular formula C13H19N3O2S B238594 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide CAS No. 126826-62-8

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide

Cat. No.: B238594
CAS No.: 126826-62-8
M. Wt: 281.38 g/mol
InChI Key: VIUXQTIZQWJGKF-FYWRMAATSA-N
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Description

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is a chemical compound with a complex structure that includes an azepine ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 4-aminobenzenesulfonamide. The reaction conditions often require a solvent such as benzene and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts within the cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is unique due to its combination of an azepine ring and a benzenesulfonamide group, which imparts specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXQTIZQWJGKF-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126826-62-8
Record name Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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